molecular formula C15H12N4O4S B5514116 N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5514116
M. Wt: 344.3 g/mol
InChI Key: NVBGDBKGGANZFC-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various scientific fields, including optoelectronics, photocatalysis, and photodynamic therapy . The unique structural features of benzothiadiazole derivatives make them valuable in the development of advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide typically involves the reaction of 2,1,3-benzothiadiazole with appropriate reagents to introduce the ethoxy and nitro groups. . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the ethoxy position .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-2-23-13-7-6-9(8-12(13)19(21)22)15(20)16-10-4-3-5-11-14(10)18-24-17-11/h3-8H,2H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBGDBKGGANZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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